4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H18N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities.
Biological Research: It is used in research to understand its effects on biological systems and its potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methyl-3-propyl-5-pyrazolecarboxamide: A similar compound with a different substituent on the pyrazole ring.
4-amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide: Another derivative with variations in the substituents.
Uniqueness
4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-2-methyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)17-6-4-5-13-11(16)10-9(12)7-14-15(10)3/h7-8H,4-6,12H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZKEKCTKHXGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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